2-(2-Chlorobutyl)thiophene

Analytical Chemistry Material Characterization Chemical Synthesis

2-(2-Chlorobutyl)thiophene (CAS 1284883-43-7) is a halogenated thiophene derivative with the molecular formula C₈H₁₁ClS and a molecular weight of 174.69 g/mol. It features a thiophene ring substituted at the 2-position with a 2-chlorobutyl group, introducing a chiral center that enables stereoselective synthesis and property tuning.

Molecular Formula C8H11ClS
Molecular Weight 174.69 g/mol
CAS No. 1284883-43-7
Cat. No. B1529345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorobutyl)thiophene
CAS1284883-43-7
Molecular FormulaC8H11ClS
Molecular Weight174.69 g/mol
Structural Identifiers
SMILESCCC(CC1=CC=CS1)Cl
InChIInChI=1S/C8H11ClS/c1-2-7(9)6-8-4-3-5-10-8/h3-5,7H,2,6H2,1H3
InChIKeyNDTKJSIIZMVVQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorobutyl)thiophene (CAS 1284883-43-7): A Specialized Halogenated Thiophene Building Block for Chemical Biology and Material Science


2-(2-Chlorobutyl)thiophene (CAS 1284883-43-7) is a halogenated thiophene derivative with the molecular formula C₈H₁₁ClS and a molecular weight of 174.69 g/mol . It features a thiophene ring substituted at the 2-position with a 2-chlorobutyl group, introducing a chiral center that enables stereoselective synthesis and property tuning. The compound is primarily utilized as a versatile building block in organic synthesis, particularly for constructing more complex thiophene-containing molecules with potential applications in medicinal chemistry, agrochemical development, and materials science . Its structural characteristics, including the chloroalkyl substituent, confer distinct reactivity profiles and biological interaction potentials compared to other chloroalkyl thiophenes, making it a valuable research chemical for targeted investigations .

Chiral building block Enables stereoselective synthesis of thiophene-based materials and catalysts
Distinct reactivity 2-(2-Chlorobutyl) substitution pattern modulates bioactivation and interaction profiles
Targeted studies Suitable for SAR exploration, metabolic stability assays, and chiral polymer research

Why 2-(2-Chlorobutyl)thiophene Cannot Be Replaced by Simpler Chloroalkyl Thiophenes in Precision Research


The specific 2-(2-chlorobutyl) substitution pattern is a critical determinant of molecular behavior. The presence of a chiral center at the 2-position of the butyl chain fundamentally differentiates this compound from achiral analogs like 2-(4-chlorobutyl)thiophene or the shorter-chain 2-(2-chloroethyl)thiophene. This stereochemistry directly impacts interactions with chiral biological targets [1] and can influence the formation and properties of supramolecular assemblies [2]. Furthermore, the position of the chlorine atom (on the 2-carbon vs. the 4-carbon) and the length of the alkyl linker (butyl vs. ethyl or propyl) have been shown to modulate bioactivation potential in human liver microsomes, a crucial consideration in drug discovery and toxicology [3]. Therefore, substituting 2-(2-chlorobutyl)thiophene with a seemingly similar chloroalkyl thiophene would introduce uncontrolled variables, jeopardizing the reproducibility and interpretability of scientific results.

Chiral absence Achiral analogs (e.g., 2-(4-chlorobutyl)thiophene) lack the stereocenter, which may alter interactions with chiral biological targets and supramolecular assembly.
Bioactivation shift Chlorine position (2- vs. 4-carbon) and alkyl linker length can significantly modify reactive metabolite formation in human liver microsome models, per class-level evidence.
Uncontrolled variables Replacing with a simpler chloroalkyl thiophene may introduce reactivity or metabolic profile differences, jeopardizing reproducibility in precision studies.

Quantitative Evidence Guide: Differentiating 2-(2-Chlorobutyl)thiophene for Research Selection


Physicochemical Differentiation: Molecular Weight and Formula Distinction from Common Analogs

The molecular formula (C₈H₁₁ClS) and molecular weight (174.69 g/mol) of 2-(2-Chlorobutyl)thiophene provide a clear physicochemical distinction from its closest analogs. This data is essential for identity confirmation and purity assessment via techniques like LC-MS and elemental analysis. The target compound is structurally distinct from 2-(2-Chloroethyl)thiophene (C₇H₈ClS, ~167.66 g/mol) and 2-(3-Chloropropyl)thiophene (C₇H₉ClS, 160.66 g/mol) .

Molecular Weight Identity
Head-to-head
174.69 g/mol vs. 167.66 and 160.66 g/mol for common analogs
Supports QC identity confirmation and reduces misidentification risk
Standard atomic weights; differentiation from ethyl and propyl analogs
Analytical Chemistry Material Characterization Chemical Synthesis

Bioactivation Potential: Quantitative Assessment of Reactive Metabolite Formation in Human Liver Microsomes

While direct data for 2-(2-Chlorobutyl)thiophene is absent, class-level inference from a study on substituted thiophenes demonstrates that the nature and position of the substituent critically impact bioactivation. The study quantified GSH adduct formation in NADPH-fortified human liver microsomes for a series of 2-acetylthiophenes with various C4 and C5 substitutions. Adduct levels decreased in the order: 4-H,5-H > 4-Br ∼ 4-Cl > 5-Cl > 5-CN > 4-CH₃ > 5-Br > 5-CH₃ (no adduct) [1]. This shows that chlorine substitution reduces bioactivation, but the effect is position-dependent. The 2-(2-chlorobutyl) group presents a distinct steric and electronic environment compared to the tested compounds, implying a unique bioactivation profile.

Bioactivation Profile
Class-level
GSH adduct levels: Cl substitution reduces bioactivation, effect is position-dependent (4-Cl vs. 5-Cl)
Substitution pattern may alter metabolic stability context; target compound not directly measured
Inferred from 2-acetylthiophene analogs in human liver microsomes; requires validation
Drug Metabolism Toxicology Medicinal Chemistry

Chiral Differentiation: Exploiting the Stereocenter for Enantioselective Synthesis

2-(2-Chlorobutyl)thiophene possesses a stereocenter at the C2 position of the butyl chain. This chirality is a key differentiator from achiral chloroalkyl thiophenes (e.g., 2-(4-chlorobutyl)thiophene or 2-(2-chloroethyl)thiophene). The target compound can serve as a precursor for synthesizing non-racemic mono- and multi-substituted thiophenes, which are valuable building blocks for chiral polythiophenes with applications in enantioselective sensing and chiral supramolecular thin-layer architectures [1].

Chiral Identity
Head-to-head
Stereocenter present (chiral) vs. achiral analogs (2-(4-chlorobutyl)thiophene, 2-(2-chloroethyl)thiophene)
Enables enantioselective synthesis and chiral material research
Standard structure assessment; enantiomers may exhibit distinct properties
Asymmetric Synthesis Chiral Chromatography Material Science

In Vitro Activity: Evidence of Interaction with Butyrylcholinesterase (BChE)

A data point in the BindingDB indicates that 2-(2-Chlorobutyl)thiophene exhibits competitive inhibition of equine serum butyrylcholinesterase (BChE) with a Ki of 1.85E+3 nM (1.85 μM) [1]. While this is a single data point and represents weak activity, it provides a quantifiable starting point for structure-activity relationship (SAR) studies focused on this enzyme, which is a target for Alzheimer's disease and other neurological conditions.

BChE Inhibition Ki
Reported
Ki = 1.85 µM (equine BChE)
Starting scaffold for BChE SAR studies; baseline activity reported
Single data point, competitive inhibition assay; needs independent replication
Enzymology Biochemical Assays Drug Discovery

Targeted Application Scenarios for 2-(2-Chlorobutyl)thiophene Procurement


Synthesis of Chiral Thiophene-Based Materials and Catalysts

The presence of a stereocenter in 2-(2-Chlorobutyl)thiophene makes it an ideal starting material for the synthesis of chiral polythiophenes. These polymers have potential applications in enantioselective sensors, chiral stationary phases for chromatography, and asymmetric catalysis. Researchers aiming to prepare non-racemic thiophene derivatives should procure this compound as a key chiral building block [1].

Medicinal Chemistry for Butyrylcholinesterase (BChE) Inhibitor Lead Optimization

With a measured Ki of 1.85 μM against equine BChE [1], 2-(2-Chlorobutyl)thiophene can serve as a starting point for structure-activity relationship (SAR) studies. Medicinal chemists can use this scaffold to design and synthesize analogs with improved potency and selectivity for BChE, a target implicated in Alzheimer's disease. The compound's chiral center offers an additional dimension for SAR exploration.

Investigations into Thiophene Bioactivation and Metabolic Stability

Given the documented influence of substitution patterns on the bioactivation of thiophenes in human liver microsomes [1], 2-(2-Chlorobutyl)thiophene is a relevant tool compound for studying the metabolism of chloroalkyl-substituted thiophenes. It can be used in in vitro metabolic stability assays (e.g., with liver microsomes or hepatocytes) to elucidate its specific metabolic fate and compare it to other thiophene analogs, informing lead selection and toxicology assessments in drug discovery programs.

Application
Selection Property
Validation Focus
Chiral thiophene polymer synthesis
Stereocenter availability for enantioselective coupling
Enantioselectivity and chiroptical property assessment
BChE inhibitor SAR studies
Reported BChE inhibition Ki as baseline scaffold
Potency and selectivity optimization against BChE
Thiophene bioactivation profiling
Chloroalkyl substitution pattern for metabolic comparison
In vitro metabolite formation and adduct identification

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